molecular formula C15H12FN3O B11809672 5-(3-Fluorophenyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole

5-(3-Fluorophenyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole

Cat. No.: B11809672
M. Wt: 269.27 g/mol
InChI Key: DXTUTDMQWBPEDE-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of fluorine and methoxy groups attached to phenyl rings, which are connected to the triazole core. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluorobenzonitrile with 3-methoxybenzohydrazide in the presence of a base such as sodium ethoxide. The reaction mixture is heated to promote cyclization, resulting in the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the fluorine or methoxy groups.

Scientific Research Applications

5-(3-Fluorophenyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine and methoxy groups can enhance its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chlorophenyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole
  • 5-(3-Bromophenyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole
  • 5-(3-Methylphenyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole

Uniqueness

5-(3-Fluorophenyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H12FN3O

Molecular Weight

269.27 g/mol

IUPAC Name

3-(3-fluorophenyl)-5-(3-methoxyphenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C15H12FN3O/c1-20-13-7-3-5-11(9-13)15-17-14(18-19-15)10-4-2-6-12(16)8-10/h2-9H,1H3,(H,17,18,19)

InChI Key

DXTUTDMQWBPEDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=NN2)C3=CC(=CC=C3)F

Origin of Product

United States

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